molecular formula C9H11NO3 B1210568 2-(Aminooxy)-3-phenylpropanoic acid

2-(Aminooxy)-3-phenylpropanoic acid

Cat. No.: B1210568
M. Wt: 181.19 g/mol
InChI Key: BRKLOAHUJZWUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminooxy)-3-phenylpropanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an aminooxy group attached to a phenylpropanoic acid backbone. This compound is known for its ability to inhibit certain enzymatic activities, making it a valuable tool in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-3-phenylpropanoic acid typically involves the reaction of an aminooxy group with a phenylpropanoic acid derivative. One common method is the oxime ligation reaction, where an aminooxy group reacts with an aldehyde or ketone to form an oxime bond . This reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar oxime ligation techniques. The process would be optimized for yield and purity, often involving multiple purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group back to the original aminooxy group.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the aminooxy group under basic conditions.

Major Products

The major products formed from these reactions include oxime derivatives, reduced aminooxy compounds, and substituted aminooxy derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminooxy)-3-phenylpropanoic acid is unique due to its specific structure, which allows it to form stable oxime complexes with enzymes. This property makes it particularly effective in inhibiting enzymatic activities and useful in various biochemical applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-aminooxy-3-phenylpropanoic acid

InChI

InChI=1S/C9H11NO3/c10-13-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)

InChI Key

BRKLOAHUJZWUQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)ON

Synonyms

alpha-aminooxy-beta-phenylpropionic acid
alpha-aminooxy-beta-phenylpropionic acid, (R)-isomer
alpha-aminooxy-beta-phenylpropionic acid, hydrobromide, (S)-isomer
L-alpha-aminooxy-beta-phenylpropionic acid

Origin of Product

United States

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